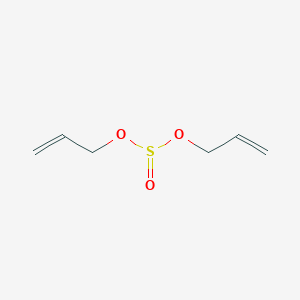
Diprop-2-en-1-yl sulfite
Description
Diprop-2-en-1-yl sulfite (CAS: Not explicitly provided in evidence) is an organosulfur compound belonging to the class of sulfite diesters. Structurally, it consists of two allyl (propenyl) groups bonded to a sulfite group (SO₃).
Properties
CAS No. |
35506-96-8 |
|---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
bis(prop-2-enyl) sulfite |
InChI |
InChI=1S/C6H10O3S/c1-3-5-8-10(7)9-6-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
YVECZSPKOWOZPN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOS(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfurous acid diallyl ester can be synthesized through the esterification of sulfurous acid with diallyl alcohol. The reaction typically involves the use of a dehydrating agent to facilitate the removal of water formed during the esterification process. Common dehydrating agents include sulfuryl fluoride and dodecylbenzenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of sulfurous acid diallyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as triphenylphosphine oxide can enhance the efficiency of the esterification reaction .
Chemical Reactions Analysis
Hydrolysis and Stability
Sulfite esters are prone to hydrolysis, especially under acidic or basic conditions:
Key findings:
-
Hydrolysis rates increase at elevated temperatures (e.g., 40% decomposition at 25°C vs. 95% at 60°C) .
-
Stabilizers like NH₄Cl (0.5–1.0 equiv.) reduce hydrolysis during purification .
Oxidation to Sulfates
Diprop-2-en-1-yl sulfite can be oxidized to the corresponding sulfate using NaIO₄ or other strong oxidizers:
-
Reaction efficiency depends on solvent polarity, with yields >85% in aqueous acetone .
-
Over-oxidation to sulfones is negligible under controlled conditions .
Nucleophilic Substitutions
The sulfite group undergoes nucleophilic displacement with amines or phosphines:
Example with Ammonia:
-
Autoclave conditions (100°C, 30 bar) favor complete substitution .
-
Competing elimination reactions may occur if steric hindrance is significant .
Table 2: Reaction Outcomes with Nucleophiles
| Nucleophile | Product | Yield (%) | Side Products |
|---|---|---|---|
| NH₃ | Sulfamide | 65 | Bicyclic amines |
| LiPH₂ | Phosphorothioate | 40 | Diphosphines |
| MeONa | Methyl sulfite | 75 | Allyl ethers |
Polymerization and Side Reactions
The allyl groups in this compound are susceptible to radical-initiated polymerization, especially at >50°C. Inhibitors like hydroquinone (0.1 wt%) are essential during storage .
Scientific Research Applications
Sulfurous acid diallyl ester has several applications in scientific research:
Mechanism of Action
The mechanism by which sulfurous acid diallyl ester exerts its effects involves the interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit the activity of certain enzymes, leading to the modulation of cellular processes such as proliferation and apoptosis . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
Dimethyl Sulfite
- Chemical Structure : Simplest sulfite diester, with two methyl groups attached to SO₃ .
- Synthesis: Produced via reaction of methanol with thionyl chloride (Cl₂S=O) .
- Applications : Used in organic synthesis, particularly for generating cyclic sulfite esters from diols, which are precursors to sulfates .
- Reactivity : Less reactive than allyl-based sulfites due to saturated alkyl groups.
2-Ethylhexyl Nonyl Sulfite
- Chemical Structure: Mixed sulfite diester with branched alkyl chains (2-ethylhexyl and nonyl groups) .
- Applications : Acts as a biomarker for endophytic colonization in plants and exhibits insecticidal properties, particularly against mites .
Propargite
- Chemical Structure: Organosulfite with propargyl (alkyne) and aromatic groups .
- Applications: A commercial acaricide with ATPase-inhibiting properties; the only organosulfite pesticide under FIFRA reregistration .
- Toxicity Profile : Unique mode of action distinguishes it from other sulfite esters, suggesting structural specificity in biological activity.
Aluminum Sulfite
- Chemical Structure: Inorganic sulfite salt (Al₂(SO₃)₃) with ionic bonding .
- Stability : Exhibits high stability due to covalent bonding and intermolecular interactions (e.g., hydrogen bonding) .
- Applications : Used in water treatment and pulp processing, contrasting with organic sulfite esters’ roles in synthesis or pest control.
Comparative Analysis (Table 1)
Key Research Findings
Insecticidal Activity: Mixed sulfite diesters like 2-ethylhexyl nonyl sulfite demonstrate broad-spectrum insecticidal properties, suggesting this compound could share similar bioactivity if structurally optimized .
Thermal and Chemical Stability : Aluminum sulfite’s stability under high temperatures (>100°C) contrasts with organic sulfite esters, which decompose to release SO₂ under acidic or oxidative conditions . Allyl groups in this compound may increase susceptibility to such degradation.
Mode of Action : Propargite’s ATPase inhibition is unique among sulfite esters, underscoring the importance of propargyl moieties in biological targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


